molecular formula C15H14BrN3O2 B2928620 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 338393-53-6

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B2928620
CAS No.: 338393-53-6
M. Wt: 348.2
InChI Key: VDMUFJGPNSEKFI-VCHYOVAHSA-N
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Description

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C15H14BrN3O2 It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of certain enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of a bromine atom and an ethoxy group, which can influence its reactivity and the types of complexes it forms. This uniqueness makes it a valuable compound for exploring new chemical reactions and applications in various fields.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-2-21-14-6-5-13(16)8-12(14)10-18-19-15(20)11-4-3-7-17-9-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUFJGPNSEKFI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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